molecular formula C23H25N3O3S3 B6555183 N-{[4-(methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1040641-22-2

N-{[4-(methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B6555183
CAS No.: 1040641-22-2
M. Wt: 487.7 g/mol
InChI Key: JCJXXAOCQHWGCZ-UHFFFAOYSA-N
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Description

N-{[4-(Methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring two distinct substituents:

  • Position 2: A carboxamide group linked to a [4-(methylsulfanyl)phenyl]methyl moiety.
  • Position 3: A sulfonyl group connected to a 4-phenylpiperazine ring.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S3/c1-30-20-9-7-18(8-10-20)17-24-23(27)22-21(11-16-31-22)32(28,29)26-14-12-25(13-15-26)19-5-3-2-4-6-19/h2-11,16H,12-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJXXAOCQHWGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide generally involves several steps:

  • Formation of Thiophene Ring: : The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves reacting 1,4-diketones with sulfur sources.

  • Functionalization of Thiophene: : Subsequent steps often involve introducing functional groups such as the carboxamide and sulfonyl groups.

  • Attachment of Aromatic Rings: : The aromatic rings and the piperazine moiety are introduced via various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, this compound could be synthesized using scalable methods such as continuous flow chemistry, which allows for efficient and consistent production. Optimizing reaction conditions like temperature, pressure, and reagent concentrations would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur and piperazine moieties.

  • Reduction: : Reduction reactions can target the nitro groups if present, converting them into amines.

  • Substitution: : Aromatic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

  • Substitution: : Conditions like Friedel-Crafts acylation or halogenation can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones

  • Reduction: : Amines from nitro compounds

  • Substitution: : Various substituted aromatic compounds depending on the reagents used

Scientific Research Applications

N-{[4-(methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has diverse applications in scientific research:

Chemistry

  • Catalysts: : This compound can serve as a ligand in organometallic catalysts.

  • Materials Science: : Its unique structure makes it a candidate for studying electronic and photonic materials.

Biology

  • Protein Binding Studies: : The compound can be used to investigate protein-ligand interactions due to its multiple binding sites.

  • Enzyme Inhibition:

Medicine

  • Drug Development: : The compound's structure suggests potential for developing pharmaceuticals targeting specific pathways or receptors.

Industry

  • Sensors: : Its electrochemical properties could be harnessed in the development of chemical sensors.

Mechanism of Action

The mechanism by which N-{[4-(methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide exerts its effects often involves:

  • Molecular Targets: : It can interact with specific proteins or enzymes, altering their function.

  • Pathways: : The compound may influence signaling pathways, potentially modulating cellular responses or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The thiophene-2-carboxamide core is shared across multiple analogs, but substitutions on the sulfonyl/sulfamoyl groups and peripheral moieties dictate pharmacological and physicochemical properties.

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Sulfonyl/Sulfamoyl Group Key Substituents Reported Activity/Properties
Target Compound Thiophene 4-Phenylpiperazinyl sulfonyl [4-(Methylsulfanyl)phenyl]methyl Not explicitly reported
N-(4-(Morpholinosulfonyl)phenyl)thiophene-2-carboxamide (22) Thiophene Morpholino sulfonyl - Synthesized via sulfonamide coupling
5p Thiophene Naphthoquinone-linked sulfonamide 4-((1,4-dioxo-3-(phenylthio))phenyl) Cytotoxic (IC₅₀ < 10 μM)
N-[4-(4-methylpiperazino)phenyl]thiophene-2-carboxamide Thiophene 4-Methylpiperazinyl sulfonamide - Structural analog with improved solubility
N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide Thiophene Trifluoromethoxy phenyl-piperazinyl Butyl linker Crystallographically characterized
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide Thiophene 4-Methylphenyl sulfamoyl - Enhanced electronic delocalization

Key Functional Group Analysis

  • Sulfonyl vs.
  • Piperazine Substitutions: The 4-phenylpiperazine in the target compound may enhance affinity for serotonin or dopamine receptors compared to morpholino () or methylpiperazinyl () analogs .
  • Methylsulfanyl Benzyl Group : This substituent increases hydrophobicity, likely enhancing blood-brain barrier penetration compared to unsubstituted benzyl or alkyl chains .

Biological Activity

N-{[4-(methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide, commonly referred to as compound 1, is a synthetic molecule with potential therapeutic applications. This compound features a thiophene core, a sulfonamide moiety, and a piperazine ring, which are significant in modulating biological activities. This article reviews the biological activity of compound 1 based on diverse sources, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic implications.

The molecular formula for compound 1 is C25H27N7O2SC_{25}H_{27}N_{7}O_{2}S, with a molecular weight of 487.7 g/mol. Its structure includes functional groups that are known to influence biological interactions, particularly in the context of receptor binding and enzyme inhibition.

PropertyValue
Molecular FormulaC25H27N7O2S
Molecular Weight487.7 g/mol
CAS Number1040641-22-2

The biological activity of compound 1 is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on the dopamine D3 receptor and acetylcholinesterase (AChE) activity.

Dopamine D3 Receptor Agonism

Research indicates that compounds structurally similar to compound 1 exhibit selective agonistic activity at the D3 dopamine receptor. This receptor is implicated in several neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Studies have shown that optimized analogs can promote β-arrestin translocation and G protein activation without significant activity at other dopamine receptors, suggesting a potential for targeted therapies .

Acetylcholinesterase Inhibition

In vitro studies have demonstrated that derivatives of compounds containing the methylsulfanyl group can inhibit AChE activity. For instance, thiazolidinones derived from similar structures showed promising AChE inhibition profiles, with IC50 values ranging from 3.11 μM to 55.36 μM depending on the specific isoform targeted . This suggests that compound 1 may also have potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the molecular structure of compound 1 affect its biological activity. Key findings include:

  • Piperazine Modifications : Variations in the piperazine ring impact receptor selectivity and potency.
  • Sulfonamide Variants : Altering the sulfonamide group can enhance binding affinity to target receptors.
  • Thienyl Substituents : Changes to the thiophene moiety influence both pharmacokinetics and pharmacodynamics.

Case Studies

Several case studies have highlighted the therapeutic potential of compound 1:

  • Neuroprotection : In models of neurodegeneration, analogs of compound 1 demonstrated protective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), indicating potential for neuroprotective therapies .
  • Alzheimer's Disease Models : Compounds with similar structures were evaluated in Alzheimer's models, showing significant improvements in cognitive function correlated with AChE inhibition .

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